molecular formula C15H23NO2 B7045884 N-[(3,4-dimethylphenyl)methyl]-3,3-dimethoxycyclobutan-1-amine

N-[(3,4-dimethylphenyl)methyl]-3,3-dimethoxycyclobutan-1-amine

Cat. No.: B7045884
M. Wt: 249.35 g/mol
InChI Key: UYAJCABOHGBZKM-UHFFFAOYSA-N
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Description

N-[(3,4-dimethylphenyl)methyl]-3,3-dimethoxycyclobutan-1-amine is an organic compound characterized by its unique cyclobutane ring structure and the presence of dimethylphenyl and dimethoxy groups

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-3,3-dimethoxycyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11-5-6-13(7-12(11)2)10-16-14-8-15(9-14,17-3)18-4/h5-7,14,16H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAJCABOHGBZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CC(C2)(OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)methyl]-3,3-dimethoxycyclobutan-1-amine typically involves the reaction of 3,4-dimethylbenzylamine with a cyclobutanone derivative under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the cyclobutane ring. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)methyl]-3,3-dimethoxycyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(3,4-dimethylphenyl)methyl]-3,3-dimethoxycyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)methyl]-3,3-dimethoxycyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3,4-dimethylphenyl)methyl]-3,3-dimethoxycyclobutan-1-amine include other cyclobutane derivatives and compounds with dimethylphenyl or dimethoxy groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethylphenyl and dimethoxy groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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